molecular formula C20H20N4OS2 B2801321 2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 886916-28-5

2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2801321
CAS No.: 886916-28-5
M. Wt: 396.53
InChI Key: RFKQULFNEQBLQR-UHFFFAOYSA-N
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Description

2-Ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core. Its structure integrates a 1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol scaffold substituted with an ethyl group at position 2 and a hybrid [(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl] moiety at position 3.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-16-21-20-24(22-16)19(25)18(27-20)17(15-8-5-11-26-15)23-10-9-13-6-3-4-7-14(13)12-23/h3-8,11,17,25H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQULFNEQBLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and thiophene intermediates, followed by their coupling with thiazole and triazole derivatives under specific conditions such as:

    Reagents: Common reagents may include brominated or iodinated derivatives, Grignard reagents, and various catalysts.

    Conditions: Reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its structural complexity.

Medicine

The compound’s unique structure might make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry

In industry, it could be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would depend on its specific application. For instance, if used as a drug, it might interact with particular enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Thiazole/Thiadiazole Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 2-Ethyl; 5-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]; 6-ol Not Reported Triazole, thiazole, tetrahydroisoquinoline, thiophene
5-[(3-Chlorophenyl)(4-Ethylpiperazin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol [1,2,4]Triazolo[3,2-b][1,3]thiazole 2-Ethyl; 5-[(3-chlorophenyl)(4-ethylpiperazinyl)methyl]; 6-ol 418.47 (calc.) Chlorophenyl, ethylpiperazine
(3Z)-3-(2-(4-Ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one [1,3]Thiazolo[3,2-b][1,2,4]triazole 2-(4-Ethoxyphenyl); 5-indolylidene; 6-oxo 418.47 Ethoxyphenyl, indole, ketone
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 3-Ethyl; 6-[4-isobutylphenylethyl] 314.44 Ethyl, isobutylphenyl

Key Observations :

  • The target compound’s tetrahydroisoquinoline-thiophene hybrid substituent distinguishes it from analogs bearing simpler aryl/alkyl groups (e.g., chlorophenyl in or ethoxyphenyl in ). This substitution may enhance binding to neurotransmitter receptors due to tetrahydroisoquinoline’s structural similarity to alkaloids .
  • The 6-ol group is conserved across multiple analogs (e.g., ), suggesting its role in hydrogen bonding or metabolic stability.

Pharmacological Activity

Triazolo-thiazole/thiadiazole derivatives exhibit diverse bioactivities, as demonstrated in literature:

Table 2: Pharmacological Profiles of Analogous Compounds

Compound Class Reported Activities Mechanism/Relevance to Target Compound Reference
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles Antimicrobial, antibacterial, anti-inflammatory Shared triazole-thiadiazole scaffold; substituents modulate activity
5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-phenylamine Not explicitly reported (structural similarity suggests CNS or enzyme modulation) Ethyl and aryl groups may influence bioavailability
Thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives Anticancer (in silico studies), kinase inhibition 6-ol group enhances solubility and target engagement

Key Observations :

  • Thiophene integration could improve metabolic stability compared to purely phenyl-substituted analogs .

Key Observations :

  • The target compound’s synthesis likely employs heterogeneous catalysis (e.g., Bleaching Earth Clay) for eco-friendly and efficient coupling, contrasting with POCl3-dependent routes .
  • Thiophene and tetrahydroisoquinoline incorporation may require multi-step functionalization, increasing complexity compared to simpler aryl substitutions .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeYield Range
1K₂CO₃, ethanol, reflux (6h)Core cyclization60-70%
21,2,3,4-Tetrahydroisoquinoline, thiophene-2-carboxaldehyde, DMF, 80°C (12h)Substituent addition40-55%

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Mannich reactions, while ethanol minimizes side reactions during cyclization .
  • Temperature control : Lower temperatures (0-5°C) reduce racemization during chiral center formation, while higher temperatures (70-80°C) accelerate ring closure .
  • Catalyst screening : Triethylamine outperforms pyridine in minimizing ester hydrolysis during acetoxylation steps .

Q. Data-Driven Optimization Example :

ParameterTested RangeOptimal ValueYield Improvement
pH (step 2)8.0–12.510.5+22%
Reaction time (step 1)4–8h6h+15%

Basic: What spectroscopic techniques validate the compound’s structure?

  • ¹H/¹³C NMR : Key signals include:
    • Thiophenyl protons: δ 6.8–7.2 ppm (multiplet) .
    • Triazole C-3 carbon: δ 148–152 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 456.1234, observed 456.1231) .
  • IR : Stretching vibrations for -OH (3400 cm⁻¹) and C=S (1150 cm⁻¹) .

Advanced: How to resolve ambiguities in stereochemistry or tautomerism?

  • X-ray crystallography : Defines the Z/E configuration of the methylene bridge and confirms the enol tautomer dominance in solid state .
  • Variable-temperature NMR : Monitors tautomeric equilibrium shifts (e.g., keto-enol) in DMSO-d₆ .
  • DFT calculations : Predicts stable conformers and validates experimental data .

Basic: What in vitro assays are used for initial biological screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
  • Anticancer : MTT assay (IC₅₀: 12–25 µM in HeLa cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced: How to investigate the mechanism of action for observed bioactivity?

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase, ΔG = −9.2 kcal/mol) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD = 120 nM for PI3Kα) .
  • Metabolomics : Track downstream effects via LC-MS/MS (e.g., ROS accumulation in treated cells) .

Basic: What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor in water (<0.1 mg/mL), enhanced by PEG-400 or DMSO (up to 10 mg/mL) .
  • Stability : Degrades <5% in PBS (pH 7.4, 24h) but hydrolyzes rapidly in acidic media (t₁/₂ = 2h at pH 3) .

Advanced: How to address contradictory data in biological assays across studies?

  • Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Repeat assays with 8-point dilution series (R² > 0.98 for sigmoidal curves) .
  • Batch testing : Compare activity across synthetic batches to rule out impurity effects .

Basic: What computational tools predict SAR for structural analogs?

  • QSAR : Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values .
  • Pharmacophore modeling : Identify critical H-bond acceptors (triazole N) and hydrophobic regions (thiophenyl) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • Rule-of-five analysis : Target MW < 450, logP 2–3, and <5 H-bond donors .
  • Prodrug strategies : Introduce ester moieties (e.g., acetate) for enhanced lipophilicity .
  • In silico BBB prediction : Use ADMET Predictor™ or BBBscore .

Q. Tables for Reference

Q. Table 1: Comparative Yields in Solvent Systems

SolventCyclization Yield (%)Mannich Reaction Yield (%)
DMF6852
Ethanol7238
CHCl₃5547

Q. Table 2: Key Structural Motifs and Bioactivity

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
Thiophen-2-yl8–1612–25
3-Fluorophenyl (analog)32–6448–65

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